2-((7-Bromo-1H-indol-3-yl)thio)acetic acid
Description
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid (CAS: 63352-97-6) is a brominated indole derivative with a thioether-linked acetic acid moiety. Its molecular formula is C₁₀H₈BrNO₂, and it has a molecular weight of 254.08 g/mol . It is primarily used in research settings, particularly in medicinal chemistry for drug discovery .
Properties
Molecular Formula |
C10H8BrNO2S |
|---|---|
Molecular Weight |
286.15 g/mol |
IUPAC Name |
2-[(7-bromo-1H-indol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C10H8BrNO2S/c11-7-3-1-2-6-8(4-12-10(6)7)15-5-9(13)14/h1-4,12H,5H2,(H,13,14) |
InChI Key |
VJBIIFKTVBKNBB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2SCC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid typically involves the following steps:
Starting Material: The synthesis begins with 7-bromoindole.
Thioacetic Acid Addition: The 3-position of the indole ring is substituted with a thioacetic acid group. This can be achieved through a nucleophilic substitution reaction where the indole is treated with a suitable thioacetic acid derivative under basic conditions.
Purification: The product is then purified using standard techniques such as recrystallization or chromatography.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, and employing industrial-scale purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid can undergo various chemical reactions, including:
Oxidation: The thio group can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to hydrogen, yielding the corresponding indole derivative without the bromine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydride or potassium carbonate in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: 2-((1H-indol-3-yl)thio)acetic acid.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
2-((7-Bromo-1H-indol-3-yl)thio)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects due to its unique structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-((7-Bromo-1H-indol-3-yl)thio)acetic acid is not fully understood. it is believed to interact with various molecular targets due to its indole core. The indole ring can engage in π-π interactions with aromatic amino acids in proteins, potentially affecting protein function and signaling pathways.
Comparison with Similar Compounds
Table 1: Key Structural Differences and Molecular Properties
Functional Group Variations
- Thioether vs.
- Ketone Modification : The 2-oxo derivative () introduces a hydrogen-bond acceptor, which may enhance solubility but reduce aromatic stability .
Halogen Substitution Effects
- Bromo vs. Fluoro : The 7-bromo substituent in the target compound provides a larger atomic radius and polarizability compared to smaller halogens like fluorine (). This impacts binding interactions in biological systems .
- Positional Isomerism : Moving bromine from C7 (target) to C5 () alters the indole ring’s electron density distribution, affecting reactivity in cross-coupling reactions .
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